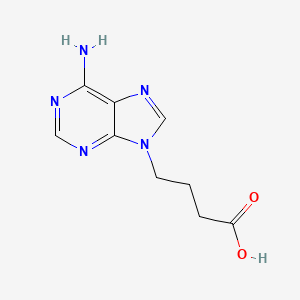

4-(6-amino-9H-purin-9-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

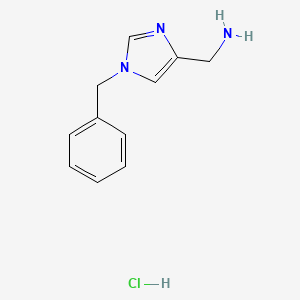

“4-(6-amino-9H-purin-9-yl)butanoic acid” is a compound with the molecular formula C9H11N5O2 . It is also known by other names such as "(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a purine ring attached to a butanoic acid group . The purine ring contains two nitrogen atoms, which can participate in hydrogen bonding, making this compound potentially reactive .Physical and Chemical Properties Analysis

The compound has a molecular weight of 221.22 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources .科学的研究の応用

Synthesis and Chemical Properties

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of enantiomerically pure 4-(purin-6-yl)phenylalanines, a type of stable amino acid-purine conjugates, has been achieved through palladium-catalyzed cross-coupling reactions. This method shows efficiency and stereoselectivity in the synthesis process (Čapek, Pohl, & Hocek, 2005).

Synthesis of Amino Acid-Purine Conjugates

Amino acid-purine conjugates, including those related to 4-(6-amino-9H-purin-9-yl)butanoic acid, have been synthesized through efficient and facile methods, showing the potential for a range of applications in biochemical and pharmaceutical research (Čapek, Pohl, & Hocek, 2004).

Biological Interactions and Applications

Interaction with Human Serum Albumin (HSA)

The interaction between variants of this compound and HSA has been investigated using fluorescence spectroscopy. This study provides insights into the binding mechanism, suggesting hydrophobic forces play a vital role (Cui et al., 2010).

Immunomodulatory Potency

Research has demonstrated the immunostimulatory and immunomodulatory potential of 2-Amino-3-(purin-9-yl)propanoic acid derivatives, highlighting their significance in enhancing chemokine secretion and NO biosynthesis (Doláková et al., 2005).

Advanced Research and Development

Structural and Vibrational Studies

Advanced structural and vibrational studies, including molecular docking, have been conducted on similar compounds, providing valuable insights into their properties and potential applications in various fields, such as material science and pharmacology (Vanasundari et al., 2018).

Antimycobacterial Potential

Studies on N-(purin-6-yl)dipeptides, which are closely related to this compound, have shown promise in the search for novel antimycobacterial agents, suggesting their potential application in treating infectious diseases (Musiyak et al., 2021).

Safety and Hazards

特性

IUPAC Name |

4-(6-aminopurin-9-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODVBUCLVBTCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/new.no-structure.jpg)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)

![(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)